3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline
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Overview
Description
3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a unique structure that includes a dichlorobenzyl group attached to a sulfanyl group, which is further connected to a dihydrobenzo[h]cinnoline moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2,6-Dichlorobenzyl Chloride: This intermediate can be synthesized by chlorinating 2,6-dichlorotoluene using chlorine gas under controlled temperature conditions (50-250°C).
Formation of 2,6-Dichlorobenzyl Mercaptan: The 2,6-dichlorobenzyl chloride is then reacted with sodium hydrosulfide to form 2,6-dichlorobenzyl mercaptan.
Cyclization Reaction: The final step involves the cyclization of 2,6-dichlorobenzyl mercaptan with an appropriate dihydrobenzo[h]cinnoline precursor under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the dihydrobenzo[h]cinnoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced dihydrobenzo[h]cinnoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with DNA/RNA: Modifying genetic material to influence gene expression and cellular functions.
Modulating Receptor Activity: Affecting the activity of receptors on cell surfaces to alter signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzyl Alcohol: Shares the dichlorobenzyl group but differs in its functional groups and overall structure.
Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules share structural similarities and biological activities.
Uniqueness
3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2S/c20-16-6-3-7-17(21)15(16)11-24-18-10-13-9-8-12-4-1-2-5-14(12)19(13)23-22-18/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVZOFCBPIYNEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C3=CC=CC=C31)SCC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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